molecular formula C20H24N2O3 B5695867 4-isobutoxy-N-[3-(propionylamino)phenyl]benzamide

4-isobutoxy-N-[3-(propionylamino)phenyl]benzamide

Cat. No. B5695867
M. Wt: 340.4 g/mol
InChI Key: OSTSAIHIKQIFHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-isobutoxy-N-[3-(propionylamino)phenyl]benzamide, also known as MLN8054, is a small molecule inhibitor of Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays an important role in cell division and is overexpressed in many types of cancer. MLN8054 has shown promising results in preclinical studies and is being investigated as a potential anticancer drug.

Mechanism of Action

4-isobutoxy-N-[3-(propionylamino)phenyl]benzamide inhibits Aurora A kinase, which plays a critical role in cell division. Aurora A kinase is overexpressed in many types of cancer, and its inhibition can lead to cell cycle arrest and apoptosis. 4-isobutoxy-N-[3-(propionylamino)phenyl]benzamide has been shown to inhibit the phosphorylation of several downstream targets of Aurora A kinase, including histone H3 and TACC3.
Biochemical and Physiological Effects:
4-isobutoxy-N-[3-(propionylamino)phenyl]benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to sensitize cancer cells to radiation therapy. In addition, 4-isobutoxy-N-[3-(propionylamino)phenyl]benzamide has been shown to inhibit the growth of cancer cells in animal models, including xenograft models of breast and ovarian cancer.

Advantages and Limitations for Lab Experiments

4-isobutoxy-N-[3-(propionylamino)phenyl]benzamide has several advantages as a research tool. It is a potent and selective inhibitor of Aurora A kinase, which makes it useful for studying the role of Aurora A kinase in cell division and cancer. However, 4-isobutoxy-N-[3-(propionylamino)phenyl]benzamide also has some limitations. It is not suitable for use in vivo due to its poor pharmacokinetic properties, and its use in vitro may be limited by its cytotoxic effects on non-cancerous cells.

Future Directions

There are several future directions for research on 4-isobutoxy-N-[3-(propionylamino)phenyl]benzamide. One area of interest is the development of more potent and selective inhibitors of Aurora A kinase. Another area of interest is the use of 4-isobutoxy-N-[3-(propionylamino)phenyl]benzamide in combination with other anticancer agents, such as radiation therapy or chemotherapy. Finally, the role of Aurora A kinase in cancer stem cells is an area of active research, and 4-isobutoxy-N-[3-(propionylamino)phenyl]benzamide may be useful for studying this phenomenon.

Synthesis Methods

The synthesis of 4-isobutoxy-N-[3-(propionylamino)phenyl]benzamide involves several steps, including the reaction of 4-isobutoxybenzoic acid with thionyl chloride to form 4-isobutoxybenzoyl chloride. This intermediate is then reacted with 3-aminophenylpropionamide to form the target compound, 4-isobutoxy-N-[3-(propionylamino)phenyl]benzamide. The synthesis of 4-isobutoxy-N-[3-(propionylamino)phenyl]benzamide has been described in detail in several publications.

Scientific Research Applications

4-isobutoxy-N-[3-(propionylamino)phenyl]benzamide has been extensively studied in preclinical models of cancer, including cell lines and animal models. It has been shown to inhibit the growth of various types of cancer cells, including breast, ovarian, and lung cancer cells. 4-isobutoxy-N-[3-(propionylamino)phenyl]benzamide has also been shown to sensitize cancer cells to radiation therapy, which may enhance its anticancer effects.

properties

IUPAC Name

4-(2-methylpropoxy)-N-[3-(propanoylamino)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-4-19(23)21-16-6-5-7-17(12-16)22-20(24)15-8-10-18(11-9-15)25-13-14(2)3/h5-12,14H,4,13H2,1-3H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSTSAIHIKQIFHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-isobutoxy-N-[3-(propionylamino)phenyl]benzamide

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